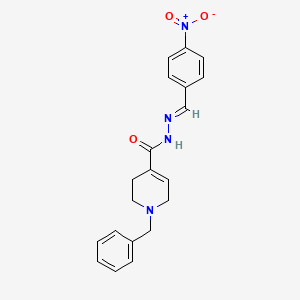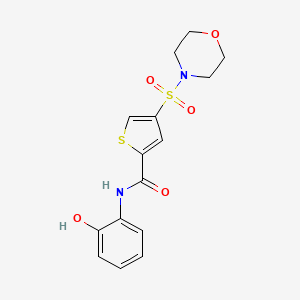![molecular formula C17H27N3O B5523866 1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea](/img/structure/B5523866.png)
1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a urea moiety linked to a substituted phenyl ring and a piperidine group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 3,5-dimethylphenyl isocyanate can be reacted with 1-(piperidin-1-yl)propan-2-amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems may be employed.
Purification: The crude product is typically purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl ring and piperidine group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with various substituents on the phenyl ring or piperidine group.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its interactions with proteins and cellular pathways.
Agriculture: It may be explored for its potential use as a pesticide or herbicide, given its structural similarity to other bioactive urea derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Modulating Pathways: It can modulate various cellular pathways, affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-[1-(piperidin-1-yl)propan-2-yl]urea can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-3-[1-(morpholin-1-yl)propan-2-yl]urea: Similar structure but with a morpholine group instead of a piperidine group.
1-(3,5-Dimethylphenyl)-3-[1-(pyrrolidin-1-yl)propan-2-yl]urea: Similar structure but with a pyrrolidine group instead of a piperidine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-piperidin-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13-9-14(2)11-16(10-13)19-17(21)18-15(3)12-20-7-5-4-6-8-20/h9-11,15H,4-8,12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUKGNJMIIXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)
![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)


![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5523852.png)
![N-[(FURAN-2-YL)METHYL]-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE](/img/structure/B5523856.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
![4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5523881.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide](/img/structure/B5523895.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
